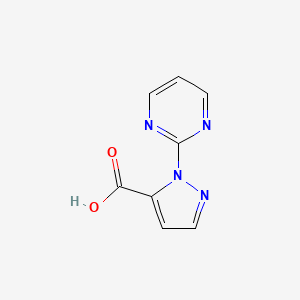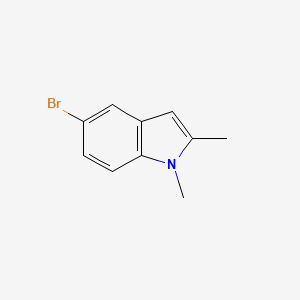![molecular formula C17H13N3S B13882184 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique fusion of pyridine, pyrrolo, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Aplicaciones Científicas De Investigación
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and ultimately therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Uniqueness
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific ring structure and the presence of both pyridine and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C17H13N3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C17H13N3S/c1-2-4-12(5-3-1)10-14-11-19-16-15(14)21-17(20-16)13-6-8-18-9-7-13/h1-9,11,19H,10H2 |
Clave InChI |
ZRBCLKKODKYGKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)


![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)


![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
